2-Methylnonan-1-ol
Overview
Description
2-Methylnonan-1-ol: is an organic compound with the molecular formula C₁₀H₂₂O . It belongs to the class of alcohols, specifically a fatty alcohol, characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its use in various industrial applications due to its chemical properties.
Scientific Research Applications
2-Methylnonan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a surfactant in various formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnonan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylheptanal with ethanol under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound can be produced using chemical synthesis or enzymatic methods. The choice of method depends on the desired purity and yield of the product. Chemical synthesis often involves the use of catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnonan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like .
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and controlled temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, and anhydrous conditions.
Major Products Formed:
Oxidation: 2-Methylnonanal (aldehyde) or 2-Methylnonanoic acid (carboxylic acid).
Reduction: 2-Methylnonane (alkane).
Substitution: 2-Methylnonyl chloride or 2-Methylnonyl bromide.
Mechanism of Action
The mechanism of action of 2-Methylnonan-1-ol involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing its effects on cellular processes .
Comparison with Similar Compounds
1-Nonanol: Similar structure but lacks the methyl group at the second carbon.
2-Methyl-1-decanol: Similar structure with an additional carbon in the chain.
2-Methyl-1-octanol: Similar structure with one less carbon in the chain.
Uniqueness: 2-Methylnonan-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the methyl group at the second carbon differentiates it from other nonanol isomers, affecting its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-methylnonan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-4-5-6-7-8-10(2)9-11/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGNRPGEHZBNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960992 | |
Record name | 2-Methylnonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40589-14-8 | |
Record name | 2-Methyl-1-nonanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40589-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylnonan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040589148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylnonan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylnonan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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